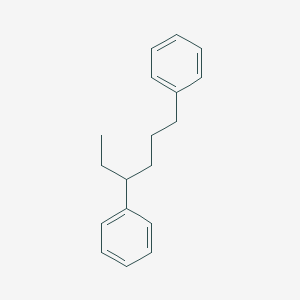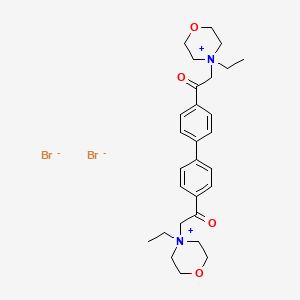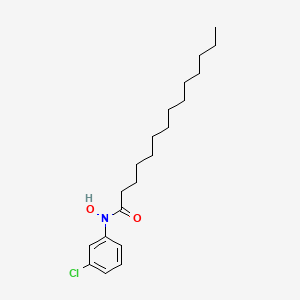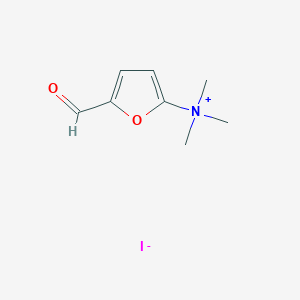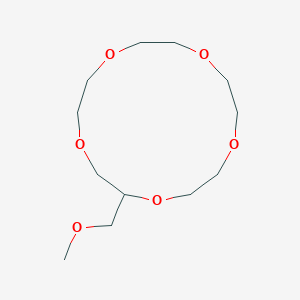
1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, particularly alkali and alkaline earth metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)- typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where diethylene glycol is reacted with a suitable dihalide under basic conditions to form the cyclic ether . The reaction is usually carried out in the presence of a strong base such as sodium or potassium hydroxide.
Industrial Production Methods
Industrial production of crown ethers like 1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)- undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal cations, particularly alkali metals like sodium and potassium.
Substitution Reactions: Can undergo nucleophilic substitution reactions due to the presence of ether linkages.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts such as sodium chloride or potassium iodide in an aqueous or organic solvent.
Substitution: Requires nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Scientific Research Applications
1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which 1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)- exerts its effects is through the formation of stable complexes with metal cations. The ether oxygen atoms in the crown ether ring coordinate with the metal ion, stabilizing it within the ring structure . This complexation can enhance the solubility of the metal ion in organic solvents and facilitate its transport across membranes .
Comparison with Similar Compounds
Similar Compounds
18-Crown-6: Another crown ether with a larger ring size, capable of complexing larger cations such as potassium.
12-Crown-4: A smaller crown ether that preferentially complexes smaller cations like lithium.
Uniqueness
1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)- is unique due to its optimal ring size for complexing sodium ions, making it particularly useful in applications requiring selective sodium ion transport and separation .
Properties
CAS No. |
76719-73-8 |
|---|---|
Molecular Formula |
C12H24O6 |
Molecular Weight |
264.31 g/mol |
IUPAC Name |
2-(methoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C12H24O6/c1-13-10-12-11-17-7-6-15-3-2-14-4-5-16-8-9-18-12/h12H,2-11H2,1H3 |
InChI Key |
XSHCEXSJPMSUIB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1COCCOCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



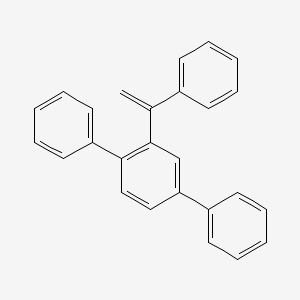
![Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]-](/img/structure/B14430905.png)
![7-Methylbenzo[a]acridin-12(7H)-one](/img/structure/B14430912.png)
![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)
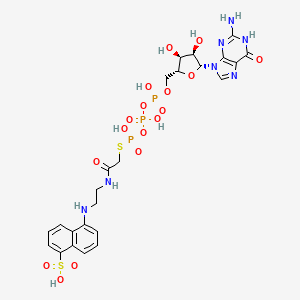
![1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14430939.png)
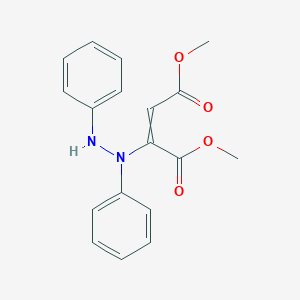
![(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14430954.png)
